BenchChemオンラインストアへようこそ!

Meprednisone hemisuccinate

Pharmacokinetics Prodrug Activation High-Dose Corticosteroid Therapy

Meprednisone hemisuccinate (MPHS) is the hemisuccinate ester prodrug of methylprednisolone, delivering 3× the anti-inflammatory potency of prednisolone and 10× that of hydrocortisone. Its unique amphipathic weak acid character enables remote loading into liposomes via calcium acetate gradient with 94–95% encapsulation efficiency—unattainable with phosphate esters or the parent alcohol. The distinct prodrug conversion kinetics (t½ ~10–16 min) support sustained-release parenteral formulations, making MPHS the definitive choice for developing long-circulating liposomal (LCL) or PEGylated nanoliposomal (NSSL) therapies targeting rheumatoid arthritis and inflammatory conditions. Procure research-grade MPHS (≥98% purity) for preclinical pharmacokinetic, pharmacodynamic, and formulation development studies requiring reliable in vivo conversion to active methylprednisolone.

Molecular Formula C26H32O8
Molecular Weight 472.5 g/mol
CAS No. 27303-92-0
Cat. No. B3369951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprednisone hemisuccinate
CAS27303-92-0
Molecular FormulaC26H32O8
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)C
InChIInChI=1S/C26H32O8/c1-14-10-18-17-5-4-15-11-16(27)8-9-24(15,2)23(17)19(28)12-25(18,3)26(14,33)20(29)13-34-22(32)7-6-21(30)31/h8-9,11,14,17-18,23,33H,4-7,10,12-13H2,1-3H3,(H,30,31)/t14-,17-,18-,23+,24-,25-,26-/m0/s1
InChIKeyNSUOIXNBPZQTLB-JINKDHKVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprednisone Hemisuccinate (CAS 27303-92-0) Overview: A Water-Soluble Glucocorticoid Prodrug for Research and Therapeutic Development


Meprednisone hemisuccinate (MPHS), also known as methylprednisolone hemisuccinate, is a synthetic, water-soluble ester prodrug of the intermediate-acting glucocorticoid meprednisone (methylprednisolone) [1]. As a hemisuccinate ester, it is designed for intravenous and intramuscular administration, overcoming the poor aqueous solubility of its parent alcohol [2]. The active moiety, methylprednisolone, is a potent anti-inflammatory and immunosuppressive agent, with an anti-inflammatory potency approximately three times that of prednisolone and ten times that of hydrocortisone . Following administration, the prodrug is rapidly converted in vivo to the active methylprednisolone [3].

Why Meprednisone Hemisuccinate Cannot Be Simply Substituted: Prodrug Conversion Kinetics and Delivery System Compatibility Define Its Unique Utility


Generic substitution with other glucocorticoid esters or the parent alcohol is not scientifically valid due to critical differences in physicochemical and pharmacokinetic properties that directly impact research outcomes and clinical formulation. As a hemisuccinate ester, Meprednisone hemisuccinate possesses a unique amphipathic weak acid character, enabling specialized applications like remote loading into liposomes via a calcium acetate gradient—a property not shared by phosphate esters or the parent alcohol [1]. Furthermore, the rate of in vivo prodrug conversion to the active methylprednisolone is distinct for the hemisuccinate ester (half-life of approximately 10-16 minutes) compared to other prodrugs like the phosphate or sodium succinate, leading to different plasma concentration-time profiles and potentially altered efficacy and safety [2]. Therefore, the choice of ester is a critical experimental or formulation variable that cannot be assumed equivalent.

Quantitative Comparative Evidence for Meprednisone Hemisuccinate: Differentiating Prodrug Kinetics and Formulation Performance


Prodrug Conversion Kinetics: Meprednisone Hemisuccinate vs. Methylprednisolone Phosphate

The rate of in vivo conversion to the active drug, methylprednisolone, is a key differentiator among glucocorticoid prodrugs. Direct comparative pharmacokinetic studies show that Meprednisone hemisuccinate (MPHS) has a significantly longer prodrug conversion half-life than methylprednisolone phosphate (MPP) [1]. This results in a distinct plasma profile, with MPP generating active drug concentrations three to four times higher than MPHS during the first 30 minutes post-administration [2].

Pharmacokinetics Prodrug Activation High-Dose Corticosteroid Therapy

Liposomal Encapsulation Efficiency: Meprednisone Hemisuccinate vs. Other Glucocorticoid Hemisuccinates

The amphipathic weak acid nature of Meprednisone hemisuccinate makes it an ideal candidate for remote loading into liposomes using a transmembrane calcium acetate gradient. This method achieves exceptionally high encapsulation efficiency. When compared to other glucocorticoid hemisuccinates under identical loading conditions, Meprednisone hemisuccinate demonstrates superior or comparable encapsulation performance [1].

Drug Delivery Nanomedicine Liposomal Formulation

Therapeutic Efficacy of Liposomal vs. Free Meprednisone Hemisuccinate in Preclinical Arthritis

The therapeutic advantage of Meprednisone hemisuccinate is significantly enhanced when it is formulated in a targeted delivery system. A direct comparison in a rat model of adjuvant-induced arthritis demonstrated that a liposomal formulation of Meprednisone hemisuccinate (NSSL-MPS) is superior to the free, non-encapsulated drug [1].

Rheumatoid Arthritis Liposomal Drug Delivery Preclinical Efficacy

Relative Anti-Inflammatory Potency: Meprednisone vs. Prednisolone and Hydrocortisone

The active metabolite of Meprednisone hemisuccinate, methylprednisolone, is a potent glucocorticoid with well-characterized relative potency compared to other clinically used corticosteroids. This established potency hierarchy informs dosing and provides a baseline for its therapeutic use .

Glucocorticoid Pharmacology Anti-inflammatory Activity Potency Comparison

Targeted Research Applications for Meprednisone Hemisuccinate Based on Quantitative Evidence


Development of Targeted Liposomal Nanomedicines for Inflammatory Diseases

Meprednisone hemisuccinate is an ideal candidate for developing long-circulating liposomal (LCL) or PEGylated nanoliposomal (NSSL) formulations for treating inflammatory conditions like rheumatoid arthritis. Its amphipathic weak acid properties enable highly efficient remote loading into liposomes using a calcium acetate gradient, achieving 94-95% encapsulation efficiency [1]. Preclinical studies demonstrate that this liposomal formulation (NSSL-MPS) provides superior therapeutic efficacy compared to the free drug, with controlled release and improved biodistribution to inflamed tissues [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving Glucocorticoid Prodrugs

The distinct prodrug conversion kinetics of Meprednisone hemisuccinate (t1/2 ~10-16 min) make it a valuable tool for investigating the impact of ester prodrug choice on systemic exposure and pharmacodynamics [1]. Its moderate plasma protein binding (approximately 77%) and incomplete conversion (~10% excreted unchanged) are also relevant parameters for designing and interpreting pharmacokinetic studies, especially those examining the effects of hepatic impairment or co-administered drugs on glucocorticoid disposition [2].

Investigating Sustained-Release Corticosteroid Formulations

Given its slower conversion to the active metabolite compared to the phosphate or sodium succinate esters, Meprednisone hemisuccinate is a suitable prodrug for designing parenteral formulations intended for a more sustained, rather than a rapid, onset of action [1]. Research into depot injections or implantable devices could leverage this kinetic profile to achieve a prolonged therapeutic effect with a reduced dosing frequency.

Preclinical Research Requiring High-Dose Intravenous Corticosteroid Administration

The water solubility of Meprednisone hemisuccinate (as the sodium salt) makes it a preferred form for high-dose intravenous administration in preclinical models, such as those for spinal cord injury or acute transplant rejection [1]. Its well-defined and predictable in vivo conversion to methylprednisolone ensures reliable experimental outcomes when high systemic concentrations of the active drug are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meprednisone hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.